1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine
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Overview
Description
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is a complex organic compound characterized by the presence of a piperidine ring, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Sulfonylation: The sulfonyl group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the furan or thiophene rings, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine
- 1-((5-Propylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine
Uniqueness
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is unique due to the presence of the ethyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with biological targets or participates in chemical reactions, making it distinct from its analogs.
Biological Activity
The compound 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is a novel chemical entity with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉NO₅S₃
- Molecular Weight : 389.5 g/mol
- CAS Number : 1788541-43-4
The compound features a piperidine ring substituted with a sulfonyl group and a furan moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this one may function as inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP) and other targets involved in cellular signaling pathways. The sulfonyl group is often associated with increased binding affinity to biological targets due to its electron-withdrawing properties, enhancing the compound's potential as a therapeutic agent.
Anticancer Activity
Studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting key enzymes involved in tumor cell proliferation. For example, the inhibition of PARP has been linked to the induction of apoptosis in cancer cells, making it a promising target for cancer therapy .
Antimicrobial Properties
Research suggests that derivatives of thiophene and furan compounds possess antimicrobial activity. The presence of the ethylthiophenyl and furan moieties may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Neuroprotective Effects
Some studies indicate that piperidine derivatives can exhibit neuroprotective effects by modulating neurotransmitter levels or providing antioxidant activity. This could be particularly relevant for conditions such as Alzheimer's disease or Parkinson's disease, where oxidative stress plays a significant role .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | The compound showed significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity. |
Study B | Antimicrobial Activity | Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
Study C | Neuroprotection | Exhibited protective effects on neuronal cells under oxidative stress conditions, suggesting potential for treating neurodegenerative diseases. |
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-(furan-2-ylmethylsulfanylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S3/c1-2-16-5-6-17(23-16)24(19,20)18-9-7-14(8-10-18)12-22-13-15-4-3-11-21-15/h3-6,11,14H,2,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGUYGMYLZRBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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